2,3-Dihydrobenzofuran-4-carbonitrile
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Overview
Description
2,3-Dihydrobenzofuran-4-carbonitrile is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The 2,3-dihydrobenzofuran skeleton is an important motif in various natural products and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzofuran-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of o-quinone methides with ammonium ylides . Another method includes the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . These reactions typically require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dihydrobenzofuran-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-4-carbonitrile can be compared with other benzofuran derivatives, such as:
Benzofuran: Lacks the dihydro and carbonitrile groups, resulting in different chemical properties and biological activities.
2,3-Dihydrobenzofuran: Similar structure but without the carbonitrile group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H7NO |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H7NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-5H2 |
InChI Key |
SUSGVLPXARATPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)C#N |
Origin of Product |
United States |
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